di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC13660407
Molecular Formula: C14H25NO5
Molecular Weight: 287.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25NO5 |
|---|---|
| Molecular Weight | 287.35 g/mol |
| IUPAC Name | ditert-butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-9(8-16)7-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m0/s1 |
| Standard InChI Key | DUWGFJASFZHWLB-UWVGGRQHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)CO |
| SMILES | CC(C)(C)OC(=O)C1C(CN1C(=O)OC(C)(C)C)CO |
| Canonical SMILES | CC(C)(C)OC(=O)C1C(CN1C(=O)OC(C)(C)C)CO |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a central azetidine ring, a four-membered cyclic amine, substituted at the 1- and 2-positions with tert-butoxycarbonyl (Boc) groups and at the 3-position with a hydroxymethyl moiety. The azetidine ring’s inherent strain (approximate 90° bond angles) contributes to its reactivity, while the Boc groups provide steric protection and influence solubility.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1116478-18-2 |
| Molecular Weight | 255.33 g/mol |
| Stereochemistry | (2S,3R) configuration |
| Functional Groups | Boc-protected amines, hydroxymethyl |
The stereochemistry at C2 (S) and C3 (R) is critical for dictating spatial interactions in biological systems, making enantioselective synthesis a priority .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for:
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tert-Butyl groups: δ ~1.4 ppm (singlet, 18H)
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Azetidine protons: δ 3.5–4.2 ppm (complex splitting due to ring strain and stereochemistry)
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Hydroxymethyl: δ ~3.7 ppm (broad singlet, exchangeable with D2O)
Mass spectrometry typically shows a molecular ion peak at m/z 255.33 (M+H)+, with fragmentation patterns consistent with Boc group loss.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step strategies to construct the azetidine ring while preserving stereochemical integrity:
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Ring Formation: Cyclization of β-amino alcohols or related precursors under Mitsunobu conditions (e.g., DIAD, PPh3) to form the azetidine core.
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Boc Protection: Sequential protection of the azetidine nitrogen and hydroxyl groups using di-tert-butyl dicarbonate (Boc2O) in the presence of bases like DMAP .
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Purification: Chromatographic separation (silica gel, hexane/EtOAc gradients) to isolate the (2S,3R) diastereomer.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azetidine cyclization | DIAD, PPh3, THF, 0°C → rt | 45–60 |
| Boc protection | Boc2O, DMAP, CH2Cl2, 25°C | 85–92 |
Critical parameters include strict temperature control (<5°C during cyclization) and anhydrous conditions to prevent Boc group hydrolysis .
Stereochemical Control
The (2S,3R) configuration is achieved through:
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Chiral auxiliaries or catalysts in the cyclization step
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Kinetic resolution during crystallization
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Enzymatic desymmetrization of prochiral intermediates
Enantiomeric excess (ee) ≥95% is typically required for pharmaceutical applications, necessitating advanced analytical methods like chiral HPLC.
Chemical Reactivity and Functionalization
Site-Specific Reactivity
The compound undergoes selective transformations at three key sites:
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Azetidine Nitrogen: Boc deprotection with TFA/CH2Cl2 yields a primary amine for further functionalization.
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Hydroxymethyl Group: Oxidation (Dess-Martin periodinane) to a carbonyl or sulfonation for nucleophilic substitution.
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Carboxylates: Transesterification under acidic conditions (e.g., HCl/MeOH).
Table 3: Representative Derivitization Reactions
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Boc deprotection | TFA/DCM (1:1 v/v) | Amine intermediates |
| Oxidation | Dess-Martin periodinane | Ketone-containing analogs |
| Ester hydrolysis | LiOH, THF/H2O | Carboxylic acid derivatives |
Steric hindrance from the tert-butyl groups necessitates prolonged reaction times (12–24 h) for complete conversions.
Pharmaceutical and Industrial Applications
Drug Discovery Applications
The compound serves as a precursor to:
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β-Lactamase Inhibitors: Structural analogs show promise in combating antibiotic resistance.
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Kinase Inhibitors: The azetidine ring mimics peptide bonds in ATP-binding pockets.
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Protease-Activated Receptor (PAR) Antagonists: Exploiting the constrained azetidine geometry for selective binding.
Material Science Applications
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Chiral Ligands: The stereogenic centers enable asymmetric catalysis in cross-coupling reactions.
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Polymer Monomers: Ring-opening polymerization yields polyamides with unique thermal properties.
| Parameter | Requirement |
|---|---|
| PPE | Nitrile gloves, lab coat, goggles |
| Ventilation | Fume hood (≥0.5 m/s face velocity) |
| Spill Management | Absorb with inert material, dispose as hazardous waste |
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